An In-depth Technical Guide to ivDde-Lys(Fmoc)-OH: A Versatile Tool for Advanced Peptide Synthesis
An In-depth Technical Guide to ivDde-Lys(Fmoc)-OH: A Versatile Tool for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine, commonly known as ivDde-Lys(Fmoc)-OH. This orthogonally protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures, including branched peptides, cyclic peptides, and site-specifically labeled conjugates. This document details its chemical properties, applications, and experimental protocols to facilitate its effective use in research and drug development.
Core Concepts and Chemical Properties
ivDde-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.[1][2][3] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection of the lysine (B10760008) side chain under mild conditions that do not affect the Fmoc group or other acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[2][3]
The ivDde group is a more sterically hindered version of the Dde protecting group, which provides enhanced stability against premature removal during prolonged syntheses and reduces the risk of protecting group migration.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for ivDde-Lys(Fmoc)-OH.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 204777-78-6 | [6] |
| Molecular Formula | C₃₄H₄₂N₂O₆ | [1][2] |
| Molecular Weight | 574.71 g/mol | [6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO, and NMP | [1][2][3] |
| Storage Temperature | -20°C to -10°C | [7] |
Table 2: Spectroscopic Data
| Property | Value | Reference(s) |
| UV Monitoring of ivDde Cleavage | The indazole byproduct absorbs at 290 nm | [2][8] |
Experimental Protocols
The unique properties of ivDde-Lys(Fmoc)-OH allow for a range of advanced peptide synthesis strategies. Below are detailed methodologies for its key applications.
Solid-Phase Peptide Synthesis (SPPS) and ivDde Group Removal
This protocol outlines the general steps for incorporating ivDde-Lys(Fmoc)-OH into a peptide sequence and the subsequent selective deprotection of the ivDde group.
Materials:
-
Fmoc-protected amino acids
-
ivDde-Lys(Fmoc)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Hydrazine (B178648) monohydrate solution (2% in DMF)[9]
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the desired Fmoc-amino acid (including ivDde-Lys(Fmoc)-OH at the desired position) in DMF. Add the coupling reagents (e.g., HBTU/HOBt/DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Selective ivDde Deprotection:
-
Washing: Wash the resin thoroughly with DMF to remove hydrazine and the cleaved ivDde protecting group.
-
Side-Chain Modification (if applicable): The now-free ε-amino group of the lysine is available for modification (see protocols below).
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups by treating with a cleavage cocktail (e.g., Reagent K) for 2-4 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Branched Peptides
This protocol describes the synthesis of an unsymmetrically branched peptide using ivDde-Lys(Fmoc)-OH.
Procedure:
-
Synthesize the main peptide chain on a solid support up to the point of branching, incorporating ivDde-Lys(Fmoc)-OH at the branch point, following steps 1-5 of the general SPPS protocol.
-
Selectively remove the ivDde group from the lysine side chain as described in step 6 of the general SPPS protocol.
-
Synthesize the second peptide chain (the branch) on the deprotected ε-amino group of the lysine by repeating the coupling and deprotection cycles (steps 2-4 of the general SPPS protocol) with the desired Fmoc-amino acids.
-
Once the synthesis of the branched peptide is complete, proceed with the final Fmoc deprotection, cleavage, and purification as described in steps 9-11 of the general SPPS protocol.
Site-Specific Peptide Labeling
This protocol details the site-specific attachment of a label (e.g., a fluorescent dye or biotin) to the lysine side chain.
Procedure:
-
Synthesize the peptide sequence on a solid support, incorporating ivDde-Lys(Fmoc)-OH at the desired labeling site, following steps 1-5 of the general SPPS protocol.
-
Selectively remove the ivDde group as described in step 6 of the general SPPS protocol.
-
Dissolve the labeling reagent (e.g., an NHS-ester of a fluorescent dye) in a suitable solvent (e.g., DMF) and add it to the resin along with a mild base like DIPEA.
-
Allow the labeling reaction to proceed for 2-4 hours or overnight at room temperature.
-
Wash the resin thoroughly to remove excess labeling reagent.
-
Proceed with the final Fmoc deprotection, cleavage, and purification as described in steps 9-11 of the general SPPS protocol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving ivDde-Lys(Fmoc)-OH.
Conclusion
ivDde-Lys(Fmoc)-OH is an invaluable building block for the synthesis of complex and modified peptides. Its robust and orthogonal ivDde protecting group allows for the selective modification of the lysine side chain, opening avenues for the development of novel peptide-based therapeutics, diagnostic tools, and research probes. The protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this versatile reagent in their synthetic strategies.
References
- 1. chempep.com [chempep.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-((1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene)amino)hexanoic acid | C34H42N2O6 | CID 135443653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. peptide.com [peptide.com]
